BRD32048

Description

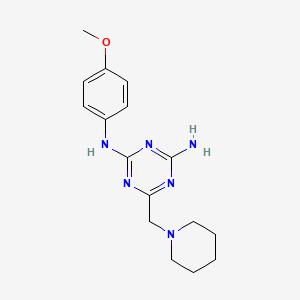

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHJDJWPRZUURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of BRD32048 on ETV1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism through which the small molecule BRD32048 exerts its inhibitory effects on the ETV1 (ETS Variant 1) oncoprotein. ETV1 is a member of the ETS family of transcription factors and is implicated in the progression of various cancers, including prostate cancer and melanoma, making it a compelling target for therapeutic intervention. This compound was identified through small-molecule microarray screens as a direct binder of ETV1 that modulates its function.[1][2][3]

Core Mechanism of Action

This compound functions as a novel perturbagen of ETV1 through a multi-faceted mechanism that ultimately leads to the degradation of the ETV1 protein.[1][2][3] The primary mode of action does not involve the direct inhibition of ETV1's DNA-binding capacity.[1][2] Instead, this compound directly binds to the ETV1 protein and interferes with its post-translational modification, specifically its acetylation.[1][2][3]

Key aspects of the mechanism include:

-

Direct Binding to ETV1: this compound physically interacts with the ETV1 protein.[1][2][3]

-

Inhibition of p300-mediated Acetylation: The compound specifically inhibits the acetylation of ETV1 that is dependent on the histone acetyltransferase p300.[1][2][3] This post-translational modification is crucial for the stability and transcriptional activity of ETV1.[4]

-

Promotion of ETV1 Degradation: By preventing acetylation, this compound destabilizes the ETV1 protein, leading to its subsequent degradation.[1][2][3]

-

Modulation of Transcriptional Activity: As a consequence of ETV1 degradation, the transcriptional program driven by this oncoprotein is suppressed.[1][2][3]

-

Inhibition of Cancer Cell Invasion: In cellular models, this compound has been shown to inhibit the invasive phenotype of cancer cells that are dependent on ETV1 signaling.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction between this compound and ETV1.

| Parameter | Value | Method | Cell Lines/System | Reference |

| Binding Affinity (KD) | 17.1 μM | Surface Plasmon Resonance (SPR) | Purified recombinant ETV1 | [4][5][6] |

| Invasion Assay Concentration | 20-100 μM | Collagen-based invasion assay | LNCaP, primary melanocytes expressing NRASG12D and ETV1 | [2][4] |

| Acetylation Inhibition Concentration | 50 μM | Immunoprecipitation and Western Blot | LNCaP, 501mel | [1][2] |

| ETV1 Degradation Concentration | 50 μM | Cycloheximide chase and Western Blot | LNCaP, 501mel | [2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway detailing the mechanism of action of this compound on ETV1.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound on ETV1 are outlined below.

Small-Molecule Microarray (SMM) Screening

This high-throughput screening method was employed to identify small molecules that bind to ETV1.

-

Array Preparation: Small molecules, including this compound, were covalently printed onto glass slides to create a microarray.

-

Lysate Preparation: Cell lysates from HEK 293T cells overexpressing HA-tagged ETV1 were prepared. Using cell lysates rather than purified protein helps to preserve relevant post-translational modifications and protein-protein interactions.[2]

-

Incubation: The SMM slides were incubated with the ETV1-containing cell lysate.

-

Washing: Slides were washed to remove non-specific binders.

-

Detection: Bound ETV1 was detected using a primary antibody against the HA-tag, followed by a fluorescently labeled secondary antibody.

-

Hit Identification: Fluorescent spots on the microarray indicated small molecules that bound to ETV1. This compound was identified as a top candidate.[1]

Surface Plasmon Resonance (SPR)

SPR was used to quantify the direct binding of this compound to ETV1 and to determine the binding affinity.

-

Surface Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.[2]

-

Ligand Capture: Recombinant FLAG-tagged ETV1, purified from HEK293F cells, was captured by the immobilized antibody.[2] A reference surface with an unrelated transcription factor (TBX21) was used as a negative control.[1][2]

-

Analyte Injection: this compound was injected at increasing concentrations (ranging from 0.78 μM to 50 μM) over the captured ETV1 and reference surfaces.[1][2]

-

Data Analysis: The binding response was measured in real-time. The equilibrium dissociation constant (KD) was calculated by fitting the binding data to a 1:1 Langmuir model.[7]

ETV1 Acetylation and Degradation Assays

These experiments were conducted to assess the effect of this compound on ETV1 stability and acetylation.

-

Cell Culture and Treatment: LNCaP and 501mel cells, which endogenously express ETV1, were used. Cells were treated with this compound (typically 50 μM) for 16-24 hours.[2]

-

Cycloheximide Chase (for degradation): To assess protein stability, cells were treated with cycloheximide (100 μg/mL) to inhibit new protein synthesis. Cell lysates were collected at various time points post-treatment.[2]

-

Immunoprecipitation (for acetylation): To assess acetylation status, cell lysates were subjected to immunoprecipitation using an anti-FLAG or anti-ETV1 antibody.

-

Western Blotting: ETV1 protein levels (from the cycloheximide chase) or acetylated ETV1 levels (from the immunoprecipitation) were analyzed by Western blotting using antibodies against ETV1 and acetylated lysine, respectively. A substantial reduction in ETV1 acetylation and stability was observed in the presence of this compound.[1][2]

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the identification and characterization of this compound.

Conclusion

This compound represents a significant development in the effort to target "undruggable" transcription factor oncoproteins.[1][2][3] Its mechanism of action, centered on the direct binding to ETV1 and subsequent inhibition of p300-dependent acetylation, leads to protein degradation and the suppression of ETV1-mediated oncogenic phenotypes. This approach provides a promising avenue for the development of therapeutics for ETV1-driven cancers. Further structure-activity relationship (SAR) studies may lead to the development of more potent and specific derivatives of this compound for clinical applications.[1]

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ETV1 — Koehler Lab [koehlerlab.org]

- 7. researchgate.net [researchgate.net]

The Small Molecule BRD32048: A Targeted Approach to Inhibit the ETV1 Oncoprotein in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of BRD32048, a small molecule inhibitor of the ETV1 transcription factor. ETV1 is a member of the ETS family of transcription factors and is implicated as an oncogenic driver in a variety of cancers, including prostate cancer, Ewing's sarcoma, and melanoma, often through genomic alterations like chromosomal translocations or gene amplification.[1][2][3][4] The "undruggable" nature of transcription factors has historically posed a significant challenge in cancer therapy.[1][2][3][4][5] this compound represents a promising pharmacological tool for studying and potentially targeting ETV1-driven malignancies.

Core Function and Mechanism of Action of this compound

This compound is a 1,3,5-triazine derivative identified through small-molecule microarray (SMM) screens as a direct binder of the ETV1 protein.[1][2][4][5] Its primary function is to inhibit the transcriptional activity of ETV1, which in turn suppresses oncogenic phenotypes in ETV1-dependent cancer cells, most notably cellular invasion.[1][3][4][5]

The mechanism of action of this compound is distinct from traditional inhibitors that might block the DNA-binding domain of a transcription factor. Instead, this compound's activity is centered on post-translational modifications of ETV1. Specifically, this compound inhibits the p300-dependent acetylation of ETV1.[1][2][3][4][5] This inhibition of acetylation leads to the destabilization and subsequent degradation of the ETV1 protein.[1][2][3][4][5] The reduction in ETV1 protein levels results in a downstream modulation of the ETV1 transcriptional signature, mimicking the effects of genetic knockdown of ETV1 via shRNA.[1][2] Notably, this compound does not affect the ability of ETV1 to bind to DNA, as demonstrated in oligonucleotide pull-down assays.[1][2]

Quantitative Data Summary

The interaction and activity of this compound have been quantified in various assays. The following tables summarize the key quantitative findings from the literature.

Table 1: Binding Affinity of this compound for ETV1

| Parameter | Value (µM) | Method | Reference |

| KD | 17.1 | Surface Plasmon Resonance (SPR) | [1][2][6][7] |

| KD | 23.2 | Surface Plasmon Resonance (SPR) | [1][2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Assay Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference |

| Gene Expression Signature Analysis | LNCaP | 20 µM | Modulation of ETV1 transcriptional signature | [1][2] |

| Cancer Cell Invasion Assay | Primary melanocytes expressing NRASG12D and ETV1 | 20-100 µM | Dose-dependent inhibition of invasion | [7] |

| DNA-binding Capacity Assay | HEK 293T, LNCaP | Up to 100 µM | No effect on ETV1 pull-down | [1][2] |

Experimental Protocols and Methodologies

The discovery and characterization of this compound involved a series of key experiments. The methodologies, as described in the source literature, are outlined below.

Small-Molecule Microarray (SMM) Screening

This high-throughput method was employed to identify compounds that directly bind to the ETV1 protein from a large chemical library.

-

Protocol Summary :

-

A library of approximately 9,000 unique small molecules was covalently printed onto glass slides.

-

Lysates from HEK 293T cells overexpressing HA-tagged ETV1 were incubated with the SMM slides.

-

The binding of ETV1 to specific spots on the microarray was detected using an anti-HA antibody conjugated to a fluorophore.

-

Fluorescent signals were quantified to identify "hits," i.e., compounds that exhibited significant binding to ETV1. This compound was identified as a top candidate from this screen.[1]

-

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

BRD32048: A Potent Inhibitor of the ETV1 Transcription Factor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ETV1 (ETS variant 1) transcription factor is a critical driver of oncogenesis in a variety of cancers, including prostate cancer, Ewing sarcoma, melanoma, and gastrointestinal stromal tumors (GIST).[1][2][3] Its role in promoting cell proliferation, invasion, and metastasis has made it a compelling target for therapeutic intervention. However, as a transcription factor lacking a defined enzymatic pocket, ETV1 has been traditionally considered "undruggable."[4] This guide details the discovery and characterization of BRD32048, a first-in-class small molecule that directly binds to and inhibits the function of ETV1.[1][4] We provide a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to validate its activity.

Introduction to ETV1 in Cancer

ETV1 belongs to the PEA3 subfamily of the ETS (E26 transformation-specific) family of transcription factors.[3] Its expression is tightly regulated in normal tissues, but it becomes dysregulated in cancer through several mechanisms:

-

Chromosomal Translocation: In prostate cancer and Ewing sarcoma, the ETV1 gene is fused to the regulatory elements of other genes, leading to its aberrant overexpression.[1][2]

-

Gene Amplification: A significant number of melanomas exhibit copy number gains of the ETV1 locus on chromosome 7p.[1][5]

-

Lineage Dysregulation: In GIST, ETV1 is a lineage survival factor, universally highly expressed and required for tumor growth.[1][6]

Upstream signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, can phosphorylate ETV1, enhancing its stability and transcriptional activity.[1][7] Once active, ETV1 regulates a transcriptional program that drives key aspects of tumorigenesis, including cell invasion and metastasis.[1][8]

Discovery and Mechanism of Action of this compound

This compound was identified through high-throughput screening of small-molecule microarrays (SMMs) for compounds that could directly bind to the ETV1 protein.[1][4] It is a 1,3,5-triazine derivative that represents a novel chemical probe for interrogating ETV1 biology.[1][2]

The primary mechanism of action of this compound involves a multi-pronged approach to inhibit ETV1 function:

-

Direct Binding: this compound physically interacts with the ETV1 protein.[4][9][10] This direct binding is a critical first step in its inhibitory activity.

-

Inhibition of Acetylation: The stability and activity of ETV1 are enhanced by post-translational modifications, notably acetylation by the histone acetyltransferase p300.[7] this compound inhibits this p300-dependent acetylation of ETV1.[1][2][4]

-

Promotion of Degradation: By preventing acetylation, this compound destabilizes the ETV1 protein, leading to its subsequent proteasome-dependent degradation.[1][10] This reduction in total cellular ETV1 levels effectively shuts down its oncogenic transcriptional output.

This mechanism ultimately leads to a dose-dependent inhibition of ETV1-mediated cancer cell invasion.[1][7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the ETV1 signaling pathway and the mechanism by which this compound inhibits its function.

Caption: ETV1 signaling pathway and this compound mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The key quantitative metrics are summarized below.

| Parameter | Method | Value | Cell Line / System | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 17.1 µM | Purified ETV1 Protein | [7][9][10] |

| Invasion Inhibition | Collagen-based Invasion Assay | Dose-dependent (20-100 µM) | ETV1-expressing NRASG12D Melanocytes | [1][7] |

| Transcriptional Reporter Inhibition | MMP1 Luciferase Reporter Assay | Dose-dependent | LNCaP Prostate Cancer Cells | [1] |

| ETV1 Protein Reduction | Western Blot | Noticeable at 50 µM | HEK293T, LNCaP, 501mel | [1][4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols used to characterize this compound are outlined below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the direct binding kinetics and affinity of this compound to purified ETV1 protein.

-

Protein Immobilization:

-

Recombinant ETV1 with a C-terminal FLAG-tag is purified from HEK293F cells.[1][4]

-

An anti-FLAG antibody (30 µg/mL in acetate buffer, pH 4.5) is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.[1][4]

-

Remaining active esters on the surface are quenched with 1 M ethanolamine.[1][4]

-

Purified ETV1-FLAG protein (5 µg/mL) is injected over the antibody-coated surface until a response of 1700-2300 response units (RU) is achieved.[1][4]

-

-

Binding Assay:

-

Experiments are performed at 25°C with HBS buffer (pH 7.4) supplemented with 0.05% P-20 surfactant and 2% DMSO.[1][4]

-

This compound is prepared in a dilution series (e.g., 0.78 to 50 µM) in the running buffer.[1][4]

-

Each compound concentration is injected in duplicate for 60 seconds at a flow rate of 60 µL/min, followed by a 120-second dissociation phase with buffer only.[1][4]

-

Sensorgrams are processed and fit to a suitable binding model to calculate the equilibrium dissociation constant (KD).[1]

-

Cellular Invasion Assay

This assay measures the effect of this compound on the invasive potential of ETV1-driven cancer cells.

-

Cell Culture and Treatment:

-

Invasion Measurement:

-

After incubation, non-invading cells are removed from the top surface of the insert.

-

Cells that have invaded through the Matrigel and membrane are fixed and stained (e.g., with crystal violet).

-

The number of invaded cells is quantified by microscopy.

-

Results are normalized to the vehicle control to determine the percent inhibition of invasion.

-

Immunoprecipitation and Western Blot for ETV1 Acetylation

This protocol assesses the impact of this compound on the acetylation status of ETV1.

-

Cell Lysis and Immunoprecipitation:

-

HEK293T cells are co-transfected with expression vectors for Flag-HA-ETV1 and either p300 or P/CAF.[1][4]

-

Cells are pre-treated with 50 µM this compound or DMSO for 16 hours.[1]

-

Cells are harvested and lysed in RIPA buffer containing protease and deacetylase inhibitors.

-

ETV1 is immunoprecipitated from cleared lysates using anti-Flag or anti-HA antibodies conjugated to beads.

-

-

Western Blotting:

-

The immunoprecipitated ETV1 is eluted and resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is immunoblotted with an anti-acetyl-lysine antibody to detect acetylated ETV1.[1]

-

The membrane is subsequently stripped and re-probed with an anti-ETV1 or anti-HA antibody to confirm equal protein loading. Vinculin is used as a loading control for whole-cell lysates.[1]

-

Experimental Workflow Diagram

The logical flow from target identification to functional validation is depicted below.

Caption: Workflow for the discovery and validation of this compound.

Conclusion and Future Directions

This compound is a seminal tool compound that validates ETV1 as a druggable target.[1] It provides a chemical probe to further explore the downstream consequences of ETV1 inhibition in various cancer models. The mechanism of promoting protein degradation via inhibition of acetylation offers a novel therapeutic strategy against oncogenic transcription factors.[4]

Future research will focus on:

-

Structure-Activity Relationship (SAR) studies: To improve the potency and pharmacokinetic properties of the this compound scaffold.

-

Target Engagement Biomarkers: Development of assays to measure ETV1 degradation in preclinical and clinical settings.

-

In Vivo Efficacy: Evaluation of optimized analogs in animal models of ETV1-driven cancers.

This guide provides the foundational technical information for scientists and researchers to build upon the discovery of this compound and accelerate the development of therapeutics targeting the ETV1 oncoprotein.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETV1, 4 and 5: An Oncogenic Subfamily of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An oncogenic role for ETV1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETV1 is a lineage survival factor that cooperates with KIT in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Genome-wide analysis of ETV1 targets: Insights into the role of ETV1 in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ETV1 — Koehler Lab [koehlerlab.org]

discovery and development of BRD32048

An in-depth guide to the , a novel inhibitor of the ETV1 oncoprotein.

Introduction

The ETS (E26 transformation-specific) family of transcription factors plays a critical role in various cellular processes, and their dysregulation through genomic alterations is implicated in numerous cancers. One such member, ETS variant 1 (ETV1), is an oncogenic transcription factor that is often considered "undruggable" due to its lack of a defined enzymatic pocket for conventional inhibitor design. ETV1 is deregulated in prostate cancers, Ewing's sarcomas, melanomas, and gastrointestinal stromal tumors through mechanisms like chromosomal translocation and gene amplification. The development of small molecules that can directly bind and modulate the function of transcription factors like ETV1 represents a significant challenge and a promising therapeutic avenue. This document details the discovery, mechanism of action, and preclinical characterization of BRD32048, a first-in-class small molecule identified as a direct binder and inhibitor of the ETV1 oncoprotein.

Discovery of this compound

This compound was identified through a high-throughput screening campaign utilizing small-molecule microarrays (SMMs). This approach was chosen to identify compounds that could physically bind to the ETV1 protein, a strategy for targeting proteins traditionally considered undruggable.

The screening process involved printing a diverse library of approximately 45,000 compounds, including natural products, FDA-approved drugs, and products of diversity-oriented synthesis, onto microarray slides. These slides were then incubated with cell lysates prepared from HEK293T cells overexpressing HA-tagged ETV1 protein. Hits were identified as compounds that captured the ETV1 protein from the lysate.

From this screen, the 1,3,5-triazine derivative, this compound, emerged as a top candidate ETV1 perturbagen. Initial validation in a cell-based reporter assay showed that this compound could suppress the ETV1-driven transcription of a target gene, MMP1, by approximately 50% in 501mel melanoma cells, which harbor an ETV1 amplification.

Caption: Discovery workflow for identifying this compound as an ETV1 inhibitor.

Mechanism of Action

Further studies revealed a novel mechanism by which this compound inhibits ETV1 function. Unlike traditional inhibitors that block enzymatic activity or DNA binding, this compound acts by inducing the degradation of the ETV1 protein.

-

Direct Binding: this compound directly binds to the ETV1 protein.[1][2][3][4] This interaction was confirmed using surface plasmon resonance (SPR) and by demonstrating that an immobilized version of this compound could pull down endogenous ETV1 from cell lysates.[3]

-

Inhibition of Acetylation: The stability of the ETV1 protein is regulated by post-translational modifications, including acetylation by the histone acetyltransferase p300. This compound was found to specifically inhibit the p300-dependent acetylation of ETV1.[1][2][3] Interestingly, it did not affect acetylation by another acetyltransferase, P/CAF.[1]

-

Promotion of Degradation: By preventing p300-mediated acetylation, this compound destabilizes the ETV1 protein, leading to its degradation.[1][2][3][4] This was demonstrated in cycloheximide (CHX) chase assays, which showed a markedly reduced half-life of ETV1 in the presence of this compound.[3]

-

Transcriptional Modulation: The resulting decrease in cellular ETV1 levels leads to a change in the expression of ETV1 target genes. Gene expression profiling showed a significant overlap between the genes modulated by this compound and those affected by shRNA-mediated knockdown of ETV1.[1]

-

Phenotypic Effects: The reduction in ETV1 protein and subsequent transcriptional changes translate to anti-cancer phenotypes. This compound was shown to inhibit the invasion of ETV1-dependent cancer cell lines in a dose-dependent manner.

Crucially, experiments demonstrated that this compound does not interfere with the ability of ETV1 to bind to its DNA consensus sequence, indicating a mechanism of action independent of DNA binding inhibition.[1]

Caption: Mechanism of action of this compound on the ETV1 signaling pathway.

Quantitative Data

The interaction between this compound and ETV1, as well as its cellular effects, have been quantified in several key experiments.

| Parameter | Method | Value | Target/System | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 17.1 µM | Purified ETV1 Protein | [1][4] |

| Binding Affinity (KD) | SPR (Steady-State Equilibrium) | 23.2 µM | Purified ETV1 Protein | [1] |

| Transcriptional Inhibition | MMP1-Luciferase Reporter Assay | ~50% inhibition | 501mel melanoma cells | |

| Gene Expression Modulation | Microarray Analysis | 20 µM | LNCaP prostate cancer cells | [1] |

| Cellular Invasion Inhibition | Collagen-based Invasion Assay | 20 - 100 µM (dose-dependent) | ETV1-reliant cancer cells | |

| Acetylation Inhibition | Immunoprecipitation / Western Blot | 50 µM | HEK293T cells | [1] |

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound.

1. Small-Molecule Microarray (SMM) Screening

-

Array Preparation: A library of ~45,000 unique small molecules was printed onto microarray slides, with each slide containing approximately 10,800 features.[1][3]

-

Lysate Preparation: Lysates were prepared from HEK293T cells engineered to overexpress HA-tagged ETV1 protein. Using whole-cell lysates rather than purified protein helps ensure that the target protein maintains relevant post-translational modifications and protein-protein interactions.[3]

-

Incubation and Detection: The SMM slides were incubated with the ETV1-containing cell lysate. The binding of the HA-tagged ETV1 protein to specific spots on the array was detected using a fluorescently labeled anti-HA antibody.

-

Hit Identification: Compounds that consistently showed significant fluorescence intensity above background across replicate screens were identified as primary "hits."

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip. This antibody was used to capture purified, FLAG-tagged ETV1 protein from solution, ensuring a consistent orientation of the protein on the sensor surface.

-

Binding Analysis: this compound, the analyte, was flowed over the sensor surface at various concentrations. The association and dissociation of this compound to the immobilized ETV1 was measured in real-time by detecting changes in the refractive index at the surface.

-

Data Modeling: The resulting sensorgram data was fitted to a simple 1:1 Langmuir binding model to calculate the kinetic parameters, including the dissociation constant (KD), which quantifies the binding affinity.[1]

3. Gene Expression Signature Analysis

-

Cell Treatment: LNCaP prostate cancer cells, which have an ETV1 dependency, were treated with 20 µM this compound for 16 hours. A parallel experiment was conducted using inducible shRNAs to knock down ETV1 expression.[1]

-

RNA Extraction and Microarray: RNA was extracted from both this compound-treated and ETV1-knockdown cells. Gene expression profiling was performed using microarrays.

-

Bioinformatic Analysis: Genes with a fold-change greater than 1.5 and a false discovery rate (FDR) of < 0.25 were identified for both conditions. The overlap between the gene signatures (up- and down-regulated genes) from the this compound treatment and the ETV1 knockdown was then calculated to determine the specificity of the compound's effect.[1]

References

- 1. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]

- 2. "A Small Molecule that Binds and Inhibits the ETV1 Transcription Factor" by Marius C. Pop, Nicolas Stransky et al. [ecommons.udayton.edu]

- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]

- 4. caymanchem.com [caymanchem.com]

BRD32048 chemical structure and properties

An In-depth Technical Guide to BRD32048

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a small molecule inhibitor of the ETV1 transcription factor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a substituted[1][2][3]triazine derivative that has been identified as a direct binder and inhibitor of the ETV1 (ETS variant 1) oncoprotein.[1][4] ETV1 is a transcription factor implicated in the progression of various cancers, making it a target for therapeutic intervention.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine | [1][3] |

| CAS Number | 433694-46-3 | [1][2][3] |

| Molecular Formula | C₁₆H₂₂N₆O | [1][2][3][5] |

| Molecular Weight | 314.39 g/mol | [2][5] |

| Appearance | Crystalline solid, Off-white powder | [1][3][5][6] |

| Purity | ≥95-98% | [1][3][5][6] |

| SMILES | COC1=CC=C(C=C1)NC2=NC(CN3CCCCC3)=NC(N)=N2 | [1] |

| InChI Key | PVHJDJWPRZUURH-UHFFFAOYSA-N | [1] |

Table 2: Solubility and Stability of this compound

| Property | Value | Reference |

| Solubility | DMSO: ~30-100 mg/mLDMF: ~30 mg/mLEthanol: ~2 mg/mLDMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL | [1][3][5] |

| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months. | [3][7] |

| Stability | Stable for ≥4 years when stored as a solid at -20°C. | [3] |

| UV/Vis Maximum | λmax: 269 nm | [1][3] |

Biological Activity and Mechanism of Action

This compound directly binds to the ETV1 protein with a dissociation constant (KD) reported to be between 14.2 µM and 17.1 µM.[1][5][7][8] Its mechanism of action is unique as it does not interfere with the DNA-binding capacity of ETV1.[4][9] Instead, this compound selectively inhibits the p300-dependent acetylation of ETV1 at lysine residues K33 and K116.[5][10] This inhibition of acetylation leads to the subsequent degradation of the ETV1 protein, thereby reducing its transcriptional activity and suppressing the invasion of ETV1-reliant cancer cells.[4][5][10][11]

Caption: Mechanism of action of this compound on the ETV1 signaling pathway.

Experimental Protocols

The identification and characterization of this compound involved several key experimental procedures, as detailed in the primary literature.[4][9]

Small-Molecule Microarray (SMM) Screening

This method was used to identify compounds that directly interact with the ETV1 protein.

-

Microarray Preparation: Small molecules were printed onto N-hydroxysuccinimide-activated glass slides to create a microarray of approximately 9,000 unique compounds.

-

Protein Labeling: ETV1 protein, present in cell lysates, was used for the screening to maintain relevant post-translational modifications.

-

Incubation and Detection: The microarray slides were incubated with the ETV1-containing cell lysates. Binding events were detected using a primary antibody against ETV1 followed by a fluorescently labeled secondary antibody.

-

Hit Identification: Fluorescent spots on the microarray indicated a direct interaction between a printed compound and the ETV1 protein. This compound was identified as a primary hit from these screens.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was employed to confirm the direct binding of this compound to ETV1 and to quantify the binding affinity.

-

Surface Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.

-

Ligand Capture: Recombinant, purified FLAG-tagged ETV1 was captured onto the antibody-coated surface. A reference surface was prepared using an unrelated transcription factor (TBX21) to control for non-specific binding.

-

Analyte Injection: this compound was diluted in a running buffer (HBS, pH 7.4, with 0.05% P-20 surfactant and 2% DMSO) to various concentrations (ranging from 0.78 µM to 50 µM).

-

Data Acquisition: The compound solutions were injected over the sensor surface. The binding was measured by detecting changes in the refractive index at the surface. The injection time was 60 seconds at a flow rate of 60 µL/min, followed by a 120-second dissociation phase with buffer only.

-

Data Analysis: The resulting sensorgrams were analyzed to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) was determined.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Immunoprecipitation and Western Blotting for Acetylation Assay

This experiment was designed to test the effect of this compound on the acetylation status of ETV1.

-

Cell Culture and Treatment: HEK293T cells were co-transfected to express ETV1 along with either p300 or P/CAF (another acetyltransferase). The cells were then treated with either DMSO (vehicle control) or 50 µM this compound.

-

Cell Lysis: Cells were harvested and lysed to extract total protein.

-

Immunoprecipitation (IP): The cell lysates were incubated with an anti-FLAG antibody to pull down the FLAG-tagged ETV1 protein.

-

Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was immunoblotted with an anti-acetyl-lysine antibody to detect the acetylation level of ETV1. A separate blot was performed with an anti-FLAG antibody to confirm equal ETV1 pulldown.

-

Results: The results showed that this compound specifically inhibited the p300-dependent acetylation of ETV1.[4]

This guide provides a foundational understanding of this compound, a promising chemical probe for studying ETV1 biology and a potential starting point for the development of novel anticancer therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS: 433694-46-3 [aobious.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETV1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. ETV1 Inhibitor, this compound - Calbiochem | 531057 [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ETV1 Inhibitor, this compound [sigmaaldrich.com]

- 11. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

role of BRD32048 in ETV1 degradation pathway

An In-depth Technical Guide on the Role of BRD32048 in the ETV1 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ETS variant 1 (ETV1) transcription factor is a critical oncogenic driver in a range of cancers, including prostate cancer, Ewing's sarcoma, and melanoma.[1][2] As a transcription factor, ETV1 has traditionally been considered "undruggable" by conventional therapeutic strategies.[1][2] The small molecule this compound was identified through high-throughput screening as a direct binder of ETV1, capable of modulating its transcriptional activity and promoting its degradation.[1][3] This document provides a detailed technical overview of the mechanism by which this compound induces ETV1 degradation, presents key quantitative data, outlines experimental protocols for studying this pathway, and visualizes the core molecular interactions and workflows.

Introduction to ETV1 and this compound

ETV1 (ETS variant 1) is a member of the ETS family of transcription factors, which are implicated in various cancers through mechanisms such as chromosomal translocation and gene amplification.[1][4] The stability and activity of the ETV1 protein are regulated by post-translational modifications. Notably, phosphorylation by the mitogen-activated protein kinase (MAPK) pathway and acetylation by the histone acetyltransferase p300 enhance ETV1's protein half-life and transcriptional output.[1][4][5]

This compound is a 1,3,5-triazine derivative identified from small-molecule microarray (SMM) screens as a compound that directly binds to the ETV1 protein.[1][2][4] Subsequent studies revealed that this compound does not inhibit ETV1's ability to bind DNA but instead modulates its function by altering its stability, leading to protein degradation.[1][6] This discovery presents a novel avenue for pharmacologically targeting ETV1 in cancers where it is a dependency.[2]

Mechanism of Action: this compound-Induced ETV1 Degradation

The primary mechanism through which this compound promotes ETV1 degradation is by inhibiting its acetylation by the coactivator p300.[1][2][7]

-

Direct Binding: this compound directly binds to the ETV1 protein.[1][3][7]

-

Inhibition of Acetylation: This binding event disrupts the interaction between ETV1 and the histone acetyltransferase p300.[7] Consequently, p300-dependent acetylation of ETV1 at key lysine residues (K33 and K116) is inhibited.[1][4] This acetylation is crucial for maintaining ETV1 protein stability.[1][5]

-

Promotion of Degradation: By preventing acetylation, this compound renders ETV1 susceptible to degradation.[1][2] While the specific E3 ligase involved in this context is not fully elucidated in the provided materials, ETV1 is known to be targeted for proteasome-mediated degradation.[5] The effect of this compound is reversed by the proteasome inhibitor MG132, confirming the involvement of the ubiquitin-proteasome system.[6][8]

This effect is cell-context specific, as this compound was shown to reduce ETV1 stability in LNCaP (prostate cancer) and 501mel (melanoma) cells but not in SK-MEL-28 (melanoma) cells.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the interaction between this compound and ETV1.

| Parameter | Value / Observation | Cell Lines / System | Citation |

| Binding Affinity (KD) | 17.1 µM | In vitro (Surface Plasmon Resonance) | [3][4][7] |

| Effective Concentration | 50 µM | LNCaP, 501mel, HEK293T | [1][6] |

| (Protein Stability & Acetylation Assays) | |||

| Effective Concentration | 20 - 100 µM | ETV1-reliant cancer cell lines | [4] |

| (Invasion Assays) | |||

| Effect on ETV1 Half-Life | Markedly reduced | LNCaP, 501mel | [1][6] |

| (Cycloheximide Chase Assay) | No significant effect | SK-MEL-28 | [1][6] |

| Effect on ETV1 Acetylation | Substantially reduced | LNCaP, 501mel | [1][6] |

| (p300-dependent) | No acetylation observed | PC-3, SK-MEL-28 | [1][6] |

| Effect on Gene Expression | Modulates ETV1 transcriptional signature | LNCaP | [1][9] |

| (Comparable to shRNA knockdown) | No significant overlap with shETV1 signature | SK-MEL-28 | [6] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of the findings on this compound. Below are protocols for the key experiments used to characterize its mechanism of action.

Protocol: Cycloheximide (CHX) Chase Assay for ETV1 Stability

This assay measures the half-life of ETV1 protein by inhibiting new protein synthesis and observing the rate of its disappearance.

Methodology:

-

Cell Seeding and Transfection: Seed LNCaP or 501mel cells. If assessing exogenous protein, transfect with a plasmid expressing tagged ETV1 (e.g., Flag-HA-ETV1).

-

Pre-treatment: Sixteen hours prior to the start of the time course, treat the cells with 50 µM this compound or a vehicle control (DMSO).[6][8]

-

Protein Synthesis Block: Add cycloheximide to a final concentration of 100 µM to block de novo protein synthesis.[6][8]

-

Sample Collection: Harvest cells at specified time points (e.g., 0, 2, 4, 6 hours) after CHX addition.

-

Lysis and Protein Quantification: Lyse the cells in cold lysis buffer. Determine the total protein concentration for each sample.

-

Immunoblotting: Resolve equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the ETV1 tag (e.g., anti-HA) and a loading control (e.g., anti-Actin or anti-Vinculin).

-

Analysis: Quantify band intensities to determine the rate of ETV1 degradation in this compound-treated versus control cells.

Protocol: Co-Immunoprecipitation (Co-IP) for ETV1 Acetylation

This protocol is used to assess the acetylation status of ETV1 following treatment with this compound.

Methodology:

-

Cell Culture and Transfection: In HEK293T cells, co-express Flag-HA-tagged ETV1 along with either p300 or P/CAF to assess acetyltransferase-specific effects.[1]

-

Compound Treatment: Treat cells for 16 hours with 50 µM this compound or DMSO.[1][6]

-

Cell Lysis: Lyse cells in a cold, non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.1% (v/v) NP-40, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).[1]

-

Immunoprecipitation: Incubate approximately 3 mg of total protein with anti-FLAG M2 or anti-HA agarose beads overnight at 4°C to capture the ETV1 protein complex.[1]

-

Washing: Wash the beads three times with cold lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Immunoblotting: Resolve the eluate by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-acetylated lysine antibody to detect ETV1 acetylation and with an anti-FLAG or anti-HA antibody to confirm ETV1 immunoprecipitation.

Conclusion

This compound represents a promising chemical probe for the oncogenic transcription factor ETV1. Its mechanism of action, centered on the inhibition of p300-dependent acetylation, leads to the proteasomal degradation of the ETV1 protein.[1][2][7] This effectively reduces the cellular levels of a key cancer driver that has been difficult to target. The data and protocols presented here provide a comprehensive guide for researchers in oncology and drug development to further investigate and build upon these findings. The cell-specific nature of this compound's effects underscores the importance of considering cellular context in the development of targeted therapies.[1][6] Future work may focus on elucidating the precise binding site of this compound on ETV1 and identifying the specific ubiquitin ligase complex responsible for its subsequent degradation.

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ETV1, 4 and 5: An Oncogenic Subfamily of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ETV1 — Koehler Lab [koehlerlab.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating the Target Specificity of BRD32048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of BRD32048, a small molecule identified as a direct binder and inhibitor of the ETV1 (ETS Variant Transcription Factor 1) oncoprotein. The information presented herein is compiled from published research to facilitate further investigation and application of this compound in cancer research and drug development.

Executive Summary

This compound is a 1,3,5-triazine derivative that directly binds to the ETV1 transcription factor.[1][2][3][4] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which leads to the subsequent degradation of the ETV1 protein.[1][2][3][4] This activity modulates ETV1-mediated transcriptional programs and inhibits cancer cell invasion in ETV1-dependent models.[1][2][3][4] While this compound has been shown to be selective for ETV1 over a small number of other tested proteins, comprehensive off-target profiling studies have not been extensively published. This guide summarizes the known binding affinity, mechanism of action, and experimental protocols used to characterize this compound.

Quantitative Data: Binding Affinity and Cellular Activity

The following tables summarize the quantitative data available for this compound's interaction with ETV1 and its effects in cellular assays.

Table 1: In Vitro Binding Affinity of this compound for ETV1

| Parameter | Value | Method | Reference |

| KD | 17.1 μM | Surface Plasmon Resonance (SPR) - Kinetic Analysis (1:1 Langmuir model) | [1][5] |

| KD | 23.2 μM | Surface Plasmon Resonance (SPR) - Steady State Equilibrium Analysis | [1][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

| MMP1 Promoter Luciferase Reporter Assay | 501mel (Melanoma) | ~50% suppression of luciferase activity | 10 μM | [1] |

| Cancer Cell Invasion Assay | ETV1-reliant cancer cells | Dose-dependent prevention of invasion | 20-100 μM | [6] |

Mechanism of Action: ETV1 Regulation and this compound Interference

ETV1 is a transcription factor whose stability and activity are regulated by post-translational modifications. Upstream signaling, such as through the Mitogen-Activated Protein Kinase (MAPK) pathway, enhances ETV1's transcriptional activity.[1] One key mechanism in this regulation is the acetylation of ETV1 at lysine residues (K33 and K116) by the histone acetyltransferase p300.[2][6] This acetylation event increases the protein half-life of ETV1, leading to its accumulation and enhanced transcriptional output.[2][6]

This compound directly binds to ETV1 and interferes with this process. By inhibiting the p300-dependent acetylation of ETV1, this compound promotes the degradation of the ETV1 protein.[1][2][3][4] This leads to a reduction in the levels of functional ETV1, thereby suppressing its transcriptional program and associated cancer-promoting phenotypes like cell invasion.[1][6] Importantly, this compound does not appear to affect the DNA-binding capacity of ETV1 directly.[1][5]

Signaling Pathway Diagram

Caption: ETV1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the target specificity of this compound are outlined below.

Small-Molecule Microarray (SMM) Screening

This high-throughput method was used to identify small molecules that bind to a target protein from a large compound library.

-

Objective: To identify direct binders of ETV1 from a library of small molecules.

-

Methodology:

-

A library of small molecules is covalently printed onto a glass slide to create a microarray.

-

Cell lysates containing the protein of interest (in this case, HA-tagged ETV1 expressed in HEK 293T cells) are incubated with the microarray.

-

The array is washed to remove non-specifically bound proteins.

-

The bound protein is detected using a fluorescently labeled antibody against the protein or its tag (e.g., anti-HA antibody).

-

Fluorescence intensity at each spot on the array is quantified to identify "hits" - small molecules that bind to the target protein.

-

-

Reference: [1]

Experimental Workflow: SMM Screening

Caption: Workflow for Small-Molecule Microarray (SMM) screening.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

-

Objective: To quantify the binding affinity (KD) of this compound to purified ETV1.

-

Methodology:

-

Purified FLAG-tagged ETV1 is immobilized on a sensor chip surface (e.g., via an anti-FLAG antibody). A reference surface with an unrelated protein (e.g., TBX21) is used as a negative control.[1][5]

-

A solution containing this compound at various concentrations is flowed over the sensor surface.

-

The binding of this compound to ETV1 causes a change in the refractive index at the surface, which is detected as a response signal.

-

The association and dissociation rates are measured.

-

Kinetic analysis (fitting to a binding model like 1:1 Langmuir) and steady-state equilibrium analysis are performed to calculate the dissociation constant (KD).[1][5]

-

Compound Pull-Down Assay

This assay is used to confirm the interaction between a small molecule and its target protein in a cellular context.

-

Objective: To demonstrate that this compound binds to endogenous ETV1 in cell lysates.

-

Methodology:

-

This compound is covalently attached to beads (e.g., sepharose beads).

-

The this compound-conjugated beads are incubated with cell lysates from a cell line expressing endogenous ETV1 (e.g., 501mel melanoma cells).[1]

-

The beads are washed to remove non-specifically bound proteins.

-

The proteins bound to the beads are eluted and analyzed by Western blotting using an anti-ETV1 antibody.

-

A competition experiment is often included, where excess free this compound is added to the lysate along with the beads to show that it can outcompete the immobilized compound for binding to ETV1.[1]

-

In-Cell ETV1 Acetylation Assay

This experiment is designed to investigate the effect of this compound on the acetylation status of ETV1 within cells.

-

Objective: To determine if this compound inhibits the acetylation of ETV1, particularly by p300.

-

Methodology:

-

HEK 293T cells are co-transfected with plasmids expressing Flag-HA-tagged ETV1 and a histone acetyltransferase (HAT) such as p300 or P/CAF.[1]

-

The cells are treated with this compound or a vehicle control (e.g., DMSO).

-

ETV1 is immunoprecipitated from the cell lysates using an anti-Flag or anti-HA antibody.

-

The immunoprecipitated ETV1 is then analyzed by Western blotting using an antibody that recognizes acetylated lysine residues (αK-Ac).[1]

-

The results are compared between the this compound-treated and control groups to assess the change in ETV1 acetylation.

-

Target Selectivity and Off-Target Effects

The initial discovery of this compound through small-molecule microarray screening suggested a degree of selectivity for ETV1 relative to over 100 other proteins that had been previously screened against the same compound library.[1] Further validation using surface plasmon resonance showed no specific binding of this compound to other tested proteins, including RELA, RUNX1, RFWD2, and P/CAF.[2] The lack of binding to proteins with a low isoelectric point, such as TBX21 and RELA, also indicated that the interaction with ETV1 was not merely due to non-specific charge-based interactions.[2]

However, it is important to note that comprehensive, proteome-wide off-target profiling or kinome-wide screening data for this compound has not been extensively reported in the public domain. The original study acknowledged that a possible role for off-target effects could not be completely excluded.[1][5] Therefore, while the existing data points towards a specific interaction with ETV1, further investigation would be required to fully delineate the selectivity profile of this compound.

Conclusion

This compound is a valuable tool compound for studying the biology of the ETV1 transcription factor. It directly binds to ETV1 with micromolar affinity and acts by inhibiting p300-dependent acetylation, leading to ETV1 degradation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and utilize this compound. While initial assessments indicate a degree of selectivity for ETV1, future studies employing comprehensive off-target profiling methods will be crucial for a more complete understanding of its target specificity and for its potential development as a therapeutic agent.

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

BRD32048: A Chemical Probe for Interrogating the "Undruggable" Transcription Factor ETV1

For Researchers, Scientists, and Drug Development Professionals

Transcription factors have long been considered among the most challenging drug targets due to their lack of defined enzymatic pockets, often earning them the label "undruggable."[1][2][3][4][5] The development of small molecule probes that can directly bind and modulate the function of these proteins is a critical step toward validating them as therapeutic targets and developing novel cancer therapies. This technical guide focuses on BRD32048, a small molecule identified as a direct binder and inhibitor of the E-twenty-six (ETS) variant 1 (ETV1) transcription factor, an oncoprotein implicated in various cancers, including prostate cancer and Ewing's sarcoma.[1][2][3]

Mechanism of Action: A Multi-pronged Approach to Inhibition

This compound, a 1,3,5-triazine derivative, modulates ETV1 function through a distinct mechanism that does not involve blocking DNA binding.[1][6] Instead, its activity stems from direct interaction with the ETV1 protein, leading to a cascade of downstream effects that ultimately suppress its oncogenic activity.

The core mechanism involves:

-

Direct Binding: this compound binds directly to the ETV1 protein.[1][2][3] This interaction has been confirmed through biophysical assays such as Surface Plasmon Resonance (SPR).[1][3]

-

Inhibition of Acetylation: The compound specifically inhibits the p300-dependent acetylation of ETV1.[1][2][3] Acetylation is a key post-translational modification that can regulate protein stability and activity.

-

Promotion of Degradation: By inhibiting its acetylation, this compound promotes the degradation of the ETV1 protein, leading to a significant reduction in the cellular levels of this oncoprotein.[1][2][3]

-

Transcriptional Modulation: The resulting decrease in ETV1 protein levels leads to a modulation of its transcriptional signature, affecting the expression of genes involved in cancer cell invasion.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Biophysical and Cellular Activity

| Parameter | Value | Assay | Cell Line/System |

| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | Purified ETV1 Protein |

| Luciferase Reporter Inhibition | ~50% at 10 µM | ETV1-driven Luciferase Assay | 501mel |

| Invasion Inhibition | Dose-dependent | Matrigel Invasion Assay | LNCaP (ETV1-dependent) |

| Effect on DNA Binding | No effect up to 100 µM | Oligonucleotide Pull-down Assay | HEK 293T / LNCaP lysates |

Data compiled from multiple sources.[1][6][7]

Table 2: Gene Expression Modulation

| Gene Target | Effect of this compound | Validation Method |

| ETV1 Transcriptional Signature | Comparable reduction to shRNA knockdown | Microarray & qRT-PCR |

| MMP1 Promoter Activity | Suppression | Luciferase Reporter Assay |

| Selected ETS Target Genes | Downregulation | qRT-PCR |

The compound modulates an empirically determined ETV1 transcriptional signature.[1][4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used to characterize this compound.

1. Small-Molecule Microarray (SMM) Screening

This high-throughput method was used to identify initial "hit" compounds that bind to the target protein from a large library.

-

Protocol: Purified, full-length ETV1 protein is incubated on a microarray slide printed with thousands of unique small molecules. The protein is tagged (e.g., with FLAG or HA epitopes) to allow for detection using a fluorescently labeled antibody. A positive "hit" is identified by a fluorescent spot, indicating that the protein has been captured by the printed compound.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

-

Protocol: Purified ETV1 protein is immobilized on a sensor chip surface. A solution containing this compound at increasing concentrations is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[7]

3. Compound Pull-Down Assay

This assay confirms the interaction between the small molecule and the target protein in a more complex biological mixture, like a cell lysate.

-

Protocol: this compound is covalently attached to beads to create an affinity resin.[1] This resin is incubated with cell lysates containing endogenous ETV1. The beads are then washed, and the bound proteins are eluted and analyzed by Western blotting using an anti-ETV1 antibody. A successful pull-down confirms that the compound can bind ETV1 from the lysate.[1]

4. Luciferase Reporter Assay

This is a common method to measure the effect of a compound on the transcriptional activity of a specific factor.

-

Protocol: Cells are co-transfected with a plasmid expressing ETV1 and a reporter plasmid where the luciferase gene is driven by a promoter containing ETV1 binding sites (e.g., the MMP1 promoter).[7] A second reporter (e.g., Renilla luciferase) is used for normalization. The cells are then treated with this compound or a vehicle control (DMSO). The luminescence from both reporters is measured, and the ratio of ETV1-driven firefly luciferase to the control Renilla is calculated to determine the change in transcriptional activity.[1][7]

5. Immunoprecipitation and Western Blotting

These techniques are used to assess changes in protein levels and post-translational modifications like acetylation.

-

Protocol: Cells are treated with this compound. Total cell lysates are collected, and ETV1 is immunoprecipitated using an anti-ETV1 antibody. The immunoprecipitated samples are then run on an SDS-PAGE gel and transferred to a membrane. The membrane is probed with antibodies against acetylated lysine to detect changes in ETV1 acetylation, or with an anti-ETV1 antibody to measure total protein levels and confirm degradation.

Targeting the "Undruggable": A Logical Framework

The strategy employed by this compound provides a blueprint for targeting other transcription factors that lack traditional enzymatic pockets. The approach shifts the focus from active site inhibition to disrupting other critical aspects of the protein's function.

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | The E-Twenty-Six Family in Hepatocellular Carcinoma: Moving into the Spotlight [frontiersin.org]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Efficacy of BRD32048 in ETV1-Positive Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary studies on BRD32048, a small molecule inhibitor targeting the ETV1 transcription factor, and its efficacy in preclinical models of prostate cancer. The information is compiled from foundational research and is intended to serve as a technical guide for professionals in the field of oncology and drug development.

Introduction: Targeting a "Undruggable" Oncoprotein

The E-twenty-six (ETS) variant 1 (ETV1) transcription factor is a known oncogene dysregulated in a significant subset of prostate cancers, often through chromosomal translocation.[1][2] As a transcription factor lacking a conventional enzymatic active site, ETV1 has been considered a challenging therapeutic target.[1] The development of small molecules that can directly bind to and modulate the function of such oncoproteins represents a significant advancement in cancer therapy. This compound, a substituted 1,3,5-triazine derivative, emerged from small-molecule microarray (SMM) screens as a compound capable of directly binding to ETV1 and inhibiting its oncogenic functions.[1][2][3]

Mechanism of Action of this compound

This compound exerts its effects not by preventing ETV1 from binding to DNA, but through a multi-faceted post-translational mechanism. The compound binds directly to the ETV1 protein.[1][4][5] This binding event interferes with the p300-dependent acetylation of ETV1, a critical modification that stabilizes the protein.[1][6] By inhibiting this acetylation, this compound promotes the degradation of the ETV1 oncoprotein, leading to a downstream reduction in the transcription of ETV1 target genes responsible for driving cancer cell invasion and proliferation.[1][2][4]

Quantitative Data on Preclinical Efficacy

The efficacy of this compound has been quantified through various preclinical assays, primarily focusing on its direct binding to ETV1 and its functional impact on ETV1-dependent prostate cancer cell lines.

Table 1: Binding Affinity of this compound to ETV1

| Parameter | Value | Method |

|---|

| Dissociation Constant (KD) | 17.1 μM | Surface Plasmon Resonance (SPR)[5][6] |

Table 2: Functional Efficacy in ETV1-Positive Prostate Cancer Cells (LNCaP)

| Assay Type | Concentration | Result | Note |

|---|---|---|---|

| Cell Invasion | 20 µM | Inhibition Observed | Dose-dependent effect[4][6] |

| 50 µM | Increased Inhibition | No significant impact on cell viability[1] | |

| 100 µM | Strong Inhibition | Selectively targets ETV1-positive cells[4] |

| Transcriptional Signature | 20 µM | Modulates ETV1 signature | Effect mimics shRNA-mediated ETV1 knockdown[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these preliminary findings. The following sections outline the protocols for the key experiments performed.

-

Objective: To confirm the direct binding of this compound to ETV1 and to quantify the binding affinity (KD).

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Procedure:

-

Immobilization: Recombinant purified ETV1 protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly without the protein to serve as a control.

-

Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series, typically ranging from 0.1 to 100 μM. A buffer-only sample is used as a zero-concentration control.

-

Binding Measurement: Each concentration of this compound is injected over the ETV1 and reference flow cells at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring the change in response units (RU).

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]

-

-

Objective: To assess the impact of this compound on the invasive potential of ETV1-driven prostate cancer cells.

-

Apparatus: Boyden chambers with an 8 µm pore size polycarbonate membrane.

-

Procedure:

-

Chamber Preparation: The upper surface of the Boyden chamber membrane is coated with a layer of collagen I.

-

Cell Seeding: ETV1-positive (e.g., LNCaP) and ETV1-negative control (e.g., PC-3) cells are serum-starved for 24 hours. Subsequently, cells are resuspended in a serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 20, 50, 100 µM). 5 x 104 cells are seeded into the upper chamber.

-

Invasion: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum. The chambers are incubated for 24-48 hours to allow for cell invasion through the collagen and membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with a crystal violet solution. The number of invading cells is quantified by counting under a microscope or by eluting the stain and measuring absorbance.[1]

-

-

Objective: To determine if this compound treatment phenocopies the genetic knockdown of ETV1.

-

Procedure:

-

Cell Culture and Treatment: LNCaP cells, which harbor an ETV1 translocation, are cultured. One set of cells is treated with 20 µM this compound for 16 hours, with a corresponding DMSO vehicle control group. A parallel set of LNCaP cells engineered to express doxycycline-inducible shRNAs against ETV1 is treated with doxycycline to induce ETV1 knockdown.[1]

-

RNA Extraction: Total RNA is extracted from all cell pellets using a commercial kit (e.g., Qiagen RNeasy). RNA quality and quantity are assessed.

-

Microarray Hybridization: The extracted RNA is converted to cDNA, labeled, and hybridized to a human genome microarray chip (e.g., Affymetrix HT Human Genome U133A array) according to the manufacturer's protocol.[1]

-

Data Analysis: The microarray data is normalized. Gene set enrichment analysis (GSEA) or a similar bioinformatic approach is used to compare the transcriptional signature induced by this compound with the signature resulting from shRNA-mediated ETV1 knockdown. The overlap between up- and down-regulated genes is statistically evaluated to confirm a functional connection.[1][4]

-

Discovery and Validation Workflow

The identification of this compound followed a systematic drug discovery workflow, beginning with a broad screen and progressively narrowing to specific functional validation.

Conclusion and Future Directions

The preliminary, preclinical data for this compound demonstrate a promising and novel therapeutic strategy for treating ETV1-driven prostate cancers.[4] By directly binding to an oncogenic transcription factor, this compound induces its degradation and selectively inhibits cancer cell invasion without causing general toxicity at effective concentrations.[1] These findings establish a strong foundation for further investigation. Future studies should focus on optimizing the compound's potency and pharmacokinetic properties, as well as evaluating its efficacy and safety in in vivo xenograft models of prostate cancer.[7][8] The successful clinical translation of this compound or its derivatives could provide a much-needed therapeutic option for patients with ETV1-positive malignancies.

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]

Methodological & Application

Application Notes: BRD32048 for In Vitro ETV1 Inhibition

Introduction

BRD32048 is a small molecule inhibitor belonging to the 1,3,5-triazine derivative class, identified through small-molecule microarray screening.[1][2] It serves as a valuable chemical probe for studying the function of ETS variant 1 (ETV1), an oncogenic transcription factor implicated in various cancers, including prostate cancer, Ewing sarcoma, and melanoma.[2][3] Unlike traditional inhibitors that target the DNA-binding domain of transcription factors, this compound functions through a distinct mechanism. It directly binds to the ETV1 protein, inhibits p300-dependent acetylation, and subsequently promotes the degradation of ETV1.[1][2][4] This leads to a downstream reduction in ETV1-mediated transcriptional activity and a suppression of ETV1-dependent cancer cell phenotypes, such as invasion.[1][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study ETV1 signaling and function.

Data Presentation

Quantitative data regarding this compound's properties, solubility, and recommended working concentrations for various in vitro assays are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 433694-46-3 | [6] |

| Molecular Formula | C₁₆H₂₂N₆O | [6] |

| Formula Weight | 314.4 g/mol | [6] |

| Binding Affinity (KD) | 17.1 µM (in vitro, direct to ETV1) | [6][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 30 mg/mL | [6] |

| DMF | 30 mg/mL | [6] |

| Ethanol | 2 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |

Table 3: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Lines | Concentration Range | Treatment Time | Reference(s) |

| Cell Invasion Assay | ETV1-reliant cancer cells (e.g., LNCaP) | 20 - 100 µM | Varies (e.g., 24-48h) | [1][6] |

| Gene Expression Analysis | LNCaP | 20 µM | 16 hours | [1][8] |

| ETV1 Acetylation Assay | HEK293T, LNCaP, 501mel | 50 µM | 16 hours | [8] |

| Cell Proliferation Assay | Various | 20 - 100 µM | Up to 4 days | [1] |

Signaling Pathway and Mechanism of Action

This compound directly binds to the ETV1 protein, preventing its acetylation by the coactivator p300. This destabilizes ETV1, leading to its degradation and the subsequent inhibition of its transcriptional program, which includes genes that promote cell invasion.

Caption: Mechanism of this compound action on the ETV1 signaling pathway.

Experimental Protocols

Protocol 1: Stock Solution Preparation and Storage

-

Reconstitution: Based on its high solubility, reconstitute this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6][9] Use sonication if needed to ensure complete dissolution.[9]

-

Aliquoting: Prepare small-volume single-use aliquots to minimize freeze-thaw cycles.

-

Storage: Store stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Protect from light.[7]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: General Cell Culture and Treatment Workflow

This workflow outlines the general steps for treating cells with this compound before downstream analysis.

References

- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]

- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes: Utilizing BRD32048 in ETV1-Dependent Luciferase Reporter Assays

Introduction

BRD32048 is a small molecule inhibitor that directly targets the ETS variant 1 (ETV1) oncoprotein, a transcription factor implicated in the progression of various cancers, including prostate cancer and melanoma.[1][2][3] Transcription factors like ETV1 have traditionally been considered "undruggable" targets.[2][3] this compound represents a significant advancement by providing a chemical probe to modulate ETV1's biological functions.[1][3] It binds directly to ETV1, inhibiting its transcriptional activity and promoting its degradation.[1][2][4]

A luciferase reporter assay is a powerful and widely used method to study the activity of specific signaling pathways and the effect of small molecules on gene expression. This application note provides a detailed protocol for using this compound to quantify its inhibitory effect on ETV1-mediated transcription. The assay relies on a reporter construct where the expression of the luciferase enzyme is driven by a promoter containing ETV1 binding sites, such as the MMP1 promoter.[1] Inhibition of ETV1 by this compound results in a quantifiable decrease in luciferase expression and, consequently, a reduction in the luminescent signal.

Mechanism of Action of this compound

ETV1's stability and transcriptional activity are enhanced by post-translational modifications, particularly phosphorylation by the MAPK signaling pathway and acetylation by the histone acetyltransferase p300.[5] this compound exerts its inhibitory effect through a multi-faceted mechanism:

-

Direct Binding: this compound directly binds to the ETV1 protein.[1][4]

-

Inhibition of Acetylation: This binding event inhibits the p300-dependent acetylation of ETV1.[1][2][6]

-